



Application Notes and Protocols: Eeklivvaf™ for Imaging Studies

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Compound of Interest		
Compound Name:	Eeklivvaf	
Cat. No.:	B12399617	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Eeklivvaf™ Labeling Technology

Eeklivvaf[™] is a novel, high-affinity peptide-based labeling agent designed for the sensitive and specific detection of Epidermal Growth Factor Receptor (EGFR) in imaging studies. EGFR is a key transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a critical biomarker for diagnostic and therapeutic purposes.[2]

Eeklivvaf[™] is conjugated to a potent near-infrared (NIR) fluorophore, providing deep tissue penetration and high signal-to-noise ratios for both in vitro and in vivo imaging applications. Its small size allows for rapid tissue distribution and clearance, minimizing background signal. These application notes provide detailed protocols for utilizing **Eeklivvaf**[™] for labeling and imaging of EGFR-expressing cells and tumors.

Key Features of **Eeklivvaf**™:

- High Specificity: Binds to the extracellular domain of EGFR with high affinity.
- Bright & Stable Signal: Conjugated to a robust NIR fluorophore for sensitive detection.



- Versatile Applications: Suitable for fluorescence microscopy, flow cytometry, and wholeanimal imaging.
- Rapid Kinetics: Fast target binding and clearance for high-contrast imaging.

Quantitative Data

The following tables summarize the key quantitative parameters of **Eeklivvaf**™ determined from validation studies.

Table 1: **Eeklivvaf™** Specifications

Parameter	Value
Target	Epidermal Growth Factor Receptor (EGFR)
Fluorophore	NIR-720
Excitation / Emission (max)	720 nm / 750 nm
Molecular Weight	~5 kDa
Purity (by HPLC)	>98%
Storage	-20°C, protect from light

Table 2: In Vitro Labeling & Performance

Cell Line	EGFR Expression	Recommended Concentration	Incubation Time	Signal-to- Noise Ratio
A431	High	50 nM	30 minutes	15.2 ± 1.8
MCF-7	Low	100 nM	60 minutes	3.5 ± 0.5
СНО	Negative	100 nM	60 minutes	1.2 ± 0.3

Table 3: Cell Viability Assay



Cell Line	Eeklivvaf™ Concentration	Viability (%) after 24h
A431	50 nM	98.5 ± 1.2
A431	100 nM	97.9 ± 1.5
A431	250 nM	95.3 ± 2.1

Experimental ProtocolsIn Vitro Cell Labeling for Fluorescence Microscopy

This protocol describes the steps for labeling adherent cells with **Eeklivvaf**™ for subsequent imaging via fluorescence microscopy.

Materials:

- EGFR-positive cells (e.g., A431) and negative control cells (e.g., CHO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Eeklivvaf[™] (reconstituted in sterile water to 10 μM)
- Glass-bottom imaging dishes or chamber slides
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Nuclear counterstain (e.g., DAPI)
- · Mounting medium

Procedure:

 Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.



- Preparation of Labeling Solution: Dilute the 10 μM Eeklivvaf™ stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 50 nM for A431 cells).
- Cell Washing: Gently wash the cells twice with warm PBS to remove residual serum.
- Labeling: Add the Eeklivvaf[™] labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
- Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound Eeklivvaf™.
- Fixation (Optional): If fixation is desired, add 4% paraformaldehyde and incubate for 15 minutes at room temperature. Wash three times with PBS.
- Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
- Imaging: Add a small volume of PBS or mounting medium to the cells and image using a fluorescence microscope equipped with appropriate filters for NIR-720 (Excitation: ~720 nm, Emission: ~750 nm) and any counterstains used.

In Vivo Imaging of Tumor Xenografts

This protocol outlines the procedure for non-invasive imaging of EGFR-positive tumors in a mouse xenograft model using **Eeklivvaf**™.

Materials:

- Tumor-bearing mice (e.g., nude mice with A431 xenografts)
- Eeklivvaf™ (reconstituted in sterile saline)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS) with NIR fluorescence capabilities
- Sterile syringes and needles



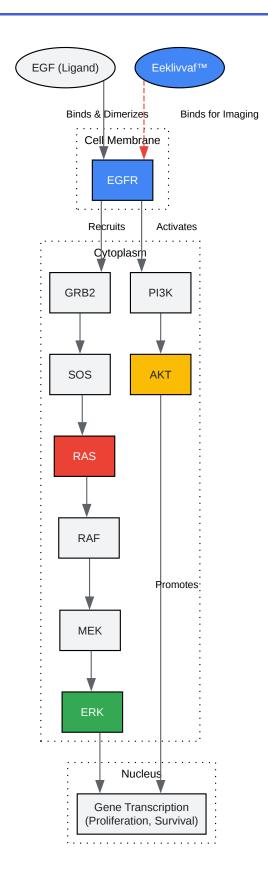
Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
- Eeklivvaf[™] Administration: Prepare a solution of Eeklivvaf[™] in sterile saline (e.g., 10 nmol in 100 µL). Inject the solution intravenously (i.v.) via the tail vein.
- Imaging Time Points: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window. Maintain the animal under anesthesia during imaging.
- Image Analysis: Analyze the acquired images using the accompanying software. Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area to quantify the fluorescence intensity and calculate the tumor-to-background ratio.

Diagrams and Workflows EGFR Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by ligand binding to EGFR, leading to cell proliferation and survival. **Eeklivvaf**TM targets the extracellular domain of EGFR, allowing for visualization of this key receptor.





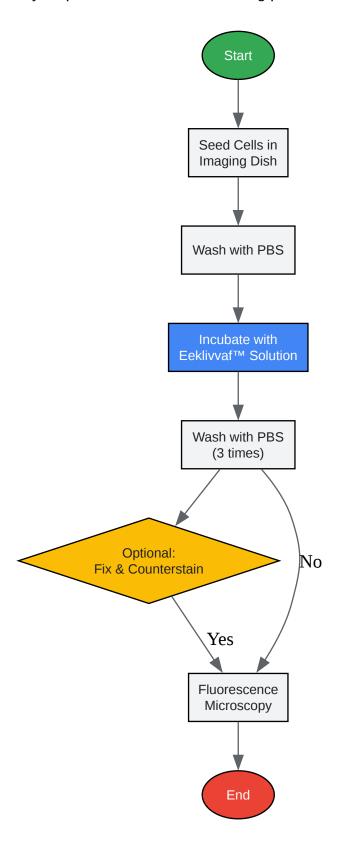
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Caption: Simplified EGFR signaling pathway and the binding site of **Eeklivvaf™**.



In Vitro Labeling Workflow

This diagram outlines the key steps in the in vitro cell labeling protocol.



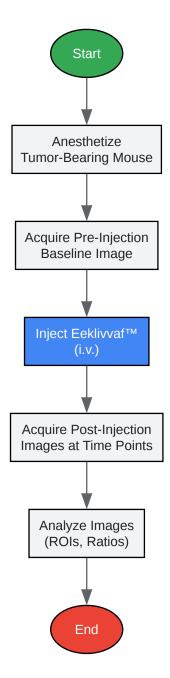


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Caption: Experimental workflow for in vitro cell labeling with **Eeklivvaf**™.

In Vivo Imaging Workflow

This diagram provides a logical flow of the in vivo imaging protocol.



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Caption: Experimental workflow for in vivo tumor imaging with **Eeklivvaf**™.



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